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molecular formula C11H11ClO2S B1196057 S-Benzoyl-3-mercapto-2-methylpropanoyl chloride CAS No. 74654-91-4

S-Benzoyl-3-mercapto-2-methylpropanoyl chloride

Cat. No. B1196057
M. Wt: 242.72 g/mol
InChI Key: MJZHAVYNYFDSMZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04461896

Procedure details

3-Benzoylthio-2-methylpropanoic acid (11.6 g) in toluene (78 ml) was treated with thionyl chloride (4.6 ml). The resulting solution was warmed to 80° for 2.5 hours and then evaporated to dryness under reduced pressure to yield 3-benzoylthio-2-methylpropanoyl chloride. A solution of (±)-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid hydrochloride (10.7 g) in pyridine (65 ml) was treated dropwise with the crude 3-benzoylthio-2-methylpropanoyl chloride with vigorous stirring. After stirring overnight, the reaction mixture was added to ice (900 g), acidified with 20% hydrochloric acid (130 ml), and extracted with ether (700 ml). The ether layer was dried over sodium sulfate and activated charcoal, and then concentrated to dryness to yield a viscous oil (25 g) which was dissolved in acetonitrile (100 ml) and treated with dicyclohexylamine (13 ml). The crystalline product, (±) 1-(3-benzoyl-2-methyl-1-oxopropyl)-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid dicyclohexylamine salt, was collected by filtration; yield 3.6 g, m.p. 170°-173°.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Name
3-benzoylthio-2-methylpropanoyl chloride

Identifiers

REACTION_CXSMILES
[C:1]([S:9][CH2:10][CH:11]([CH3:15])[C:12](O)=[O:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:18])=O>C1(C)C=CC=CC=1>[C:1]([S:9][CH2:10][CH:11]([CH3:15])[C:12]([Cl:18])=[O:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)SCC(C(=O)O)C
Name
Quantity
4.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
78 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed to 80° for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
3-benzoylthio-2-methylpropanoyl chloride
Type
product
Smiles
C(C1=CC=CC=C1)(=O)SCC(C(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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